2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide

Catalog No.
S3253919
CAS No.
1172066-05-5
M.F
C13H20N4O2S
M. Wt
296.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((6-morpholinopyrimidin-4-yl)thio)-N-propylaceta...

CAS Number

1172066-05-5

Product Name

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-propylacetamide

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39

InChI

InChI=1S/C13H20N4O2S/c1-2-3-14-12(18)9-20-13-8-11(15-10-16-13)17-4-6-19-7-5-17/h8,10H,2-7,9H2,1H3,(H,14,18)

InChI Key

SCGVQYUIQMJAJZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)CSC1=NC=NC(=C1)N2CCOCC2

solubility

not available

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is a chemical compound classified as a morpholinopyrimidine derivative. This compound exhibits a unique structure characterized by the presence of a morpholine ring and a pyrimidine moiety linked through a thioether bond. Its molecular formula is C13H20N4O2SC_{13}H_{20}N_{4}O_{2}S, and it has gained attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research .

  • Oxidation: 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield corresponding alcohols or amines, typically using sodium borohydride or lithium aluminum hydride.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, with triethylamine often used as a catalyst in dichloromethane .

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.
  • Reduction Products: Alcohols, amines.
  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

The biological activity of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide has been extensively studied. It has demonstrated significant potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in pro-inflammatory mediators such as nitric oxide and prostaglandins, suggesting its therapeutic potential for treating inflammatory diseases .

Synthesis of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide typically involves several steps:

  • Initial Reaction: The synthesis often begins with the reaction of appropriate morpholino and pyrimidine precursors under controlled conditions.
  • Solvents and Catalysts: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with catalysts like triethylamine facilitating the reaction.
  • Purification: Post-synthesis, purification techniques such as recrystallization and chromatography are employed to ensure product purity .

The applications of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide span various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Research in Biology: Investigated for its anti-inflammatory and anti-cancer properties.
  • Industrial Uses: Utilized in the development of new agrochemicals and therapeutic agents aimed at treating inflammatory conditions .

Interaction studies have revealed that 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide binds effectively to the active sites of iNOS and COX-2. Molecular docking studies indicate strong affinities for these targets, suggesting that this compound could be developed into a novel therapeutic strategy for inflammation-associated disorders. The compound's ability to form hydrophobic interactions with these enzymes enhances its potential efficacy .

Several compounds share structural similarities with 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide. Here are some notable examples:

Compound NameStructureUnique Features
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenolStructureExhibits anti-inflammatory properties similar to the target compound but with different substituents.
4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indoleStructureFeatures a distinct indole structure, which may influence its biological activity differently.

Uniqueness

The uniqueness of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide lies in its specific structural features that confer distinct biological activities, particularly its dual inhibition of iNOS and COX-2 enzymes, making it a promising candidate for developing new anti-inflammatory drugs .

XLogP3

1.4

Dates

Last modified: 08-19-2023

Explore Compound Types